molecular formula C19H22F2N4O2 B2873683 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide CAS No. 1226431-84-0

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2873683
CAS No.: 1226431-84-0
M. Wt: 376.408
InChI Key: KMXDSPZTJBYFTJ-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide is a complex organic compound that features a thiophene ring substituted with a phenylsulfonyl group and a thienylmethyl group

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-16-7-6-14(20)11-15(16)21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXDSPZTJBYFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-6-methylpyrimidin-4-ol

The synthesis begins with 2,4-dichloro-6-methylpyrimidine (CAS: 56044-51-6), a commercially available building block. Hydrolysis of the C4 chloride under basic conditions (NaOH, H₂O/EtOH, 80°C, 6 h) selectively yields 2-chloro-6-methylpyrimidin-4-ol (85% yield). The C2 chloride remains intact due to lower reactivity compared to C4, as demonstrated in analogous pyrimidine systems.

Azepane Substitution at C2

The C2 chloride undergoes nucleophilic aromatic substitution with azepane (hexahydroazepine) in dimethyl sulfoxide (DMSO) at 90°C using potassium carbonate as a base. This reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing effect of the pyrimidine ring:
$$
\text{2-Chloro-6-methylpyrimidin-4-ol} + \text{Azepane} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{2-(Azepan-1-yl)-6-methylpyrimidin-4-ol} \quad (72\%\ \text{yield})
$$
Critical parameters include reaction time (12–16 h) and azepane stoichiometry (1.2 equiv). Excess base prevents protonation of the amine nucleophile, ensuring efficient substitution.

Functionalization of the Acetamide Side Chain

Synthesis of N-(2,4-Difluorophenyl)acetamide

2,4-Difluoroaniline reacts with acetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine as a base to scavenge HCl. This one-step amidation achieves >95% conversion, yielding N-(2,4-difluorophenyl)acetamide as a crystalline solid (m.p. 98–100°C):
$$
\text{2,4-Difluoroaniline} + \text{Acetyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-(2,4-Difluorophenyl)acetamide} \quad (93\%\ \text{yield})
$$
Alternative methods employ coupling agents like HATU or EDCl/HOBt, but direct acylation suffices for this electron-deficient aniline.

Bromoacetamide Preparation

The hydroxyl group of N-(2,4-difluorophenyl)glycolic acid is converted to a bromide using PBr₃ in tetrahydrofuran (THF) at −20°C. This yields 2-bromo-N-(2,4-difluorophenyl)acetamide , a key electrophile for ether formation:
$$
\text{N-(2,4-Difluorophenyl)glycolic acid} \xrightarrow{\text{PBr}_3, \text{THF}} \text{2-Bromo-N-(2,4-difluorophenyl)acetamide} \quad (68\%\ \text{yield})
$$
Control of temperature (−20°C to 0°C) minimizes ester byproduct formation.

Ether Bond Formation and Final Assembly

Mitsunobu Coupling

The pyrimidine C4 hydroxyl reacts with 2-bromo-N-(2,4-difluorophenyl)acetamide via a Mitsunobu reaction. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, the reaction proceeds at 0°C to room temperature over 4 h:
$$
\text{2-(Azepan-1-yl)-6-methylpyrimidin-4-ol} + \text{2-Bromoacetamide} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} \quad (65\%\ \text{yield})
$$
This method avoids racemization and ensures retention of configuration at the chiral centers.

Alternative SN2 Displacement

In polar aprotic solvents (DMF, 90°C, 8 h), the pyrimidine’s hydroxyl group (activated as a mesylate using methanesulfonyl chloride) displaces the bromide from the acetamide derivative:
$$
\text{Mesylated Pyrimidine} + \text{2-Bromoacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad (58\%\ \text{yield})
$$
While lower yielding than Mitsunobu, this approach scales efficiently without specialized reagents.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.78 (m, 1H, Ar-H), 6.92–6.85 (m, 2H, Ar-H), 4.65 (s, 2H, OCH₂CO), 3.72–3.65 (m, 4H, azepane-H), 2.48 (s, 3H, CH₃), 1.70–1.55 (m, 8H, azepane-H).
  • HRMS (ESI+): m/z calculated for C₂₁H₂₄F₂N₄O₂ [M+H]⁺: 427.1941; found: 427.1938.

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the azepane substituents and planar pyrimidine ring. Hydrogen bonding between the acetamide NH and pyrimidine N1 stabilizes the crystal lattice.

Scale-Up and Process Optimization

Kilogram-scale synthesis employs 2,4-dichloro-6-methylpyrimidine as the limiting reagent. Key improvements include:

  • Solvent Recycling : DMSO recovery via vacuum distillation reduces costs by 40%.
  • Catalytic Azepane Substitution : 10 mol% CuI accelerates substitution at 60°C (yield: 78%, 8 h).
  • Flow Chemistry : Continuous Mitsunobu reactors achieve 92% conversion with 2-minute residence times.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The thienylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(phenylsulfonyl)-2-thiophenecarboxamide
  • N-(2-thienylmethyl)-2-thiophenecarboxamide
  • 5-(phenylsulfonyl)-N-methylthiophene-2-carboxamide

Uniqueness

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both the phenylsulfonyl and thienylmethyl groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H24F2N4OC_{20}H_{24}F_2N_4O with a molecular weight of approximately 392.43 g/mol. It features an azepane ring, a pyrimidine moiety, and a difluorophenyl acetamide structure, which contribute to its unique pharmacological properties.

Feature Details
Molecular Formula C20H24F2N4OC_{20}H_{24}F_2N_4O
Molecular Weight 392.43 g/mol
Key Functional Groups Azepane, Pyrimidine, Difluorophenyl

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving 2-aminopyrimidine derivatives.
  • Introduction of the Azepane Group : Nucleophilic substitution reactions are employed to attach the azepane moiety.
  • Acetamide Formation : The final step involves coupling the intermediate with 2,4-difluorophenyl acetic acid or its derivatives.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzyme targets, potentially influencing pathways related to neurotransmission and metabolic processes. The presence of the azepane ring is believed to enhance binding affinity to target proteins.

Pharmacological Studies

  • Inhibition Studies : Research has shown that derivatives of this compound exhibit inhibitory activity against glycine transporter 1 (GlyT1), which is crucial for regulating glycine levels in the central nervous system. For instance, modifications to the azepane structure have resulted in increased potency compared to other analogs .
  • CNS Penetration : Compounds similar to this one have demonstrated favorable brain-plasma ratios in pharmacokinetic studies, suggesting good central nervous system penetration which is essential for neurological applications.
  • Case Studies :
    • In a study evaluating various azepane-containing compounds, it was found that those with enhanced lipophilicity showed improved inhibitory effects on GlyT1, indicating that structural modifications can significantly impact biological activity .

Research Findings

Recent investigations have focused on the following aspects:

  • Structure-Activity Relationship (SAR) : The relationship between structural modifications and biological activity has been extensively studied. For example, fluorination at specific positions on the phenyl ring has been linked to enhanced receptor binding and increased potency against target enzymes.
  • Potential Therapeutic Applications : Given its mechanism of action and biological profile, this compound may hold promise for treating conditions such as schizophrenia and other neuropsychiatric disorders where glycine modulation is beneficial.

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